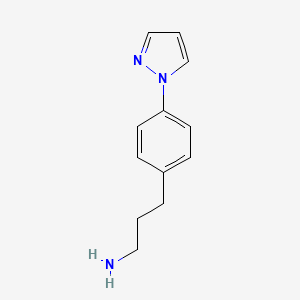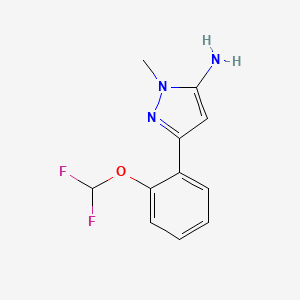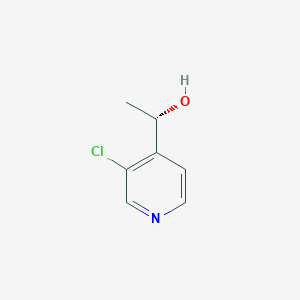
(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol: is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 3-position and an ethanol group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine.
Grignard Reaction: The 3-chloropyridine undergoes a Grignard reaction with an appropriate Grignard reagent, such as ethylmagnesium bromide, to form the intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major product is (1S)-1-(3-chloropyridin-4-yl)ethanone.
Reduction: The major product is (1S)-1-(3-chloropyridin-4-yl)ethane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
科学研究应用
(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism by which (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- (1S)-1-(3-bromopyridin-4-yl)ethan-1-ol
- (1S)-1-(3-fluoropyridin-4-yl)ethan-1-ol
- (1S)-1-(3-methylpyridin-4-yl)ethan-1-ol
Uniqueness
(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to its analogs with different substituents. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
属性
分子式 |
C7H8ClNO |
|---|---|
分子量 |
157.60 g/mol |
IUPAC 名称 |
(1S)-1-(3-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m0/s1 |
InChI 键 |
JQOWLEAPTKFXJG-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=C(C=NC=C1)Cl)O |
规范 SMILES |
CC(C1=C(C=NC=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


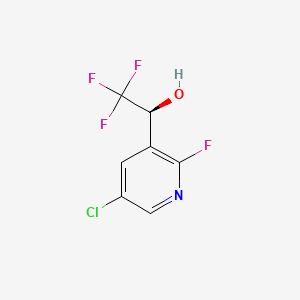
![2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride](/img/structure/B13607136.png)
![N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13607138.png)
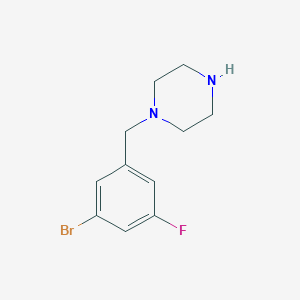
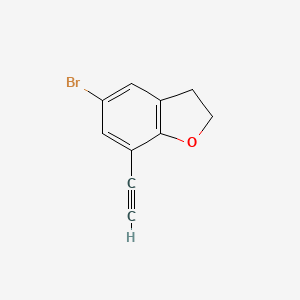
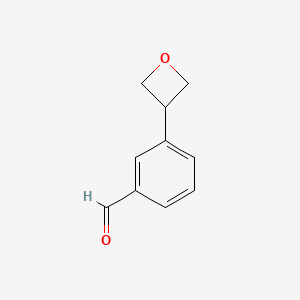

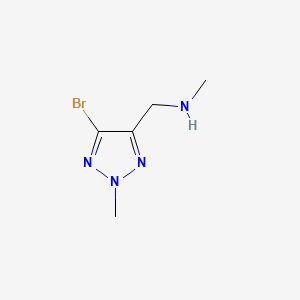
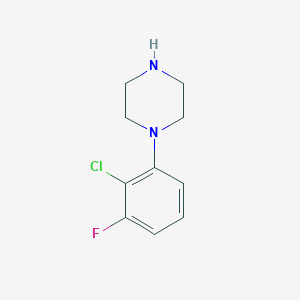
![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid](/img/structure/B13607163.png)
